2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-yl(2-phenylmorpholin-4-yl)methanone
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Overview
Description
2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-yl(2-phenylmorpholin-4-yl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a hexahydrocyclohepta ring with a pyrazole and a phenylmorpholine moiety, making it an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-yl(2-phenylmorpholin-4-yl)methanone typically involves multiple steps:
Formation of the Hexahydrocyclohepta Ring: This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
Pyrazole Formation: The pyrazole ring is often synthesized via condensation reactions between hydrazines and 1,3-diketones.
Attachment of the Phenylmorpholine Moiety: This step usually involves nucleophilic substitution reactions where the phenylmorpholine group is introduced to the pyrazole derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-yl(2-phenylmorpholin-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound may exhibit interesting bioactivity, making them candidates for drug development. Studies could focus on their interactions with various biological targets.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could interact with specific enzymes or receptors, leading to therapeutic effects.
Industry
In industry, this compound might be used in the synthesis of advanced materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism by which 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-yl(2-phenylmorpholin-4-yl)methanone exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: These compounds share a pyrazole core but differ in their substituents and overall structure.
Benzopyrano[2,3-c]pyrazol-4(2H)-one Derivatives: These compounds have a similar pyrazole ring but are fused with a benzopyrano structure.
Uniqueness
2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-yl(2-phenylmorpholin-4-yl)methanone is unique due to its combination of a hexahydrocyclohepta ring with a pyrazole and phenylmorpholine moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H23N3O2 |
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Molecular Weight |
325.4 g/mol |
IUPAC Name |
1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl-(2-phenylmorpholin-4-yl)methanone |
InChI |
InChI=1S/C19H23N3O2/c23-19(18-15-9-5-2-6-10-16(15)20-21-18)22-11-12-24-17(13-22)14-7-3-1-4-8-14/h1,3-4,7-8,17H,2,5-6,9-13H2,(H,20,21) |
InChI Key |
YZCYLLNGFDXZMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)NN=C2C(=O)N3CCOC(C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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